
PI3K|A/Hdac6-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K|A/Hdac6-IN-1 is a dual inhibitor targeting both phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase 6 (HDAC6). This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. By simultaneously inhibiting these two critical pathways, this compound exhibits potent antitumor activity and enhances the efficacy of immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A/Hdac6-IN-1 involves the incorporation of histone deacetylase inhibitory functionality into the pharmacophore of a phosphoinositide 3-kinase inhibitor. This process typically includes multiple steps of organic synthesis, such as coupling reactions, deprotection steps, and purification processes. The specific synthetic route may vary depending on the desired structural modifications and optimization of the compound’s activity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including high-throughput screening for optimal reaction conditions, automated synthesis, and purification processes. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
PI3K|A/Hdac6-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity .
Scientific Research Applications
PI3K|A/Hdac6-IN-1 has a wide range of scientific research applications, including:
Cancer Therapy: The compound has shown significant potential in inhibiting tumor growth and enhancing the efficacy of immunotherapy by inducing immunogenic ferroptosis in cancer cells
Biological Research: It is used to study the roles of phosphoinositide 3-kinase and histone deacetylase pathways in various cellular processes, including proliferation, differentiation, and apoptosis
Medicinal Chemistry: Researchers use this compound to develop new therapeutic agents targeting multiple pathways involved in disease progression
Industrial Applications: The compound’s dual inhibitory activity makes it a valuable tool for developing combination therapies and studying complex biological systems
Mechanism of Action
PI3K|A/Hdac6-IN-1 exerts its effects by simultaneously inhibiting phosphoinositide 3-kinase alpha and histone deacetylase 6. This dual inhibition leads to:
Hyperacetylation of p53: Enhancing the expression of ferroptotic signaling and promoting ferroptotic cell death in cancer cells
Inhibition of AKT Phosphorylation: Reducing the phosphorylation of AKT (Ser473), which is crucial for cell survival and proliferation
Induction of Acetylated α-Tubulin Accumulation: Without affecting acetylated histones H3 and H4, leading to altered cellular functions
Comparison with Similar Compounds
Similar Compounds
BEBT-908: Another dual-targeting PI3K and HDAC inhibitor with similar properties and applications.
Compound 23: A PI3K/HDAC dual-target inhibitor used in hematologic tumor research.
Uniqueness
PI3K|A/Hdac6-IN-1 stands out due to its potent dual inhibitory activity against both phosphoinositide 3-kinase alpha and histone deacetylase 6. This unique combination enhances its therapeutic potential, particularly in cancer treatment, by promoting immunogenic ferroptosis and enhancing the efficacy of immunotherapy .
Biological Activity
The compound PI3K|A/Hdac6-IN-1 represents a novel approach in cancer therapy by targeting both the phosphatidylinositol 3-kinase (PI3K) and histone deacetylase 6 (HDAC6) pathways. This dual inhibition is based on the understanding that both pathways play critical roles in cancer cell survival, proliferation, and resistance to therapy. Recent studies have highlighted the biological activity of this compound, revealing its potential as an effective anticancer agent.
Dual Inhibition
The primary mechanism of action for this compound involves the simultaneous inhibition of PI3K and HDAC6. This dual action disrupts critical signaling pathways that cancer cells exploit for survival:
- PI3K Pathway : The PI3K pathway is essential for cell growth and survival. Inhibition of PI3K leads to reduced AKT activation, which is crucial for many survival signals in cancer cells .
- HDAC6 Inhibition : HDAC6 regulates the acetylation status of various proteins, influencing cell cycle progression and apoptosis. Inhibiting HDAC6 has been shown to induce apoptosis in cancer cells by altering gene expression and protein function .
Efficacy in Cancer Models
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity across various cancer cell lines:
- Cell Lines Tested : The compound was tested on K562 (chronic myeloid leukemia) and Hut78 (T-cell lymphoma) cell lines, showing potent inhibition of cell proliferation .
- Mechanistic Insights : The combination treatment led to increased levels of acetylated proteins, indicating effective HDAC inhibition, alongside decreased phosphorylation of AKT, confirming PI3K inhibition .
Case Studies
- Colorectal Cancer Model :
- Lymphoma Trials :
Table 1: Inhibitory Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 | 0.5 | Dual inhibition of PI3K and HDAC6 |
Hut78 | 0.7 | Induction of apoptosis via caspases |
HCT116 | 0.4 | Increased acetylation of α-tubulin |
Table 2: Comparison of Dual Inhibitors
Compound | Targeted Pathways | Current Status |
---|---|---|
PI3K | A/Hdac6-IN-1 | PI3K, HDAC6 |
CUDC-907 | PI3K, HDAC | Phase I Clinical Trials |
FK228 | PI3K, HDAC | Preclinical |
Properties
Molecular Formula |
C27H30F3N7O6S2 |
---|---|
Molecular Weight |
669.7 g/mol |
IUPAC Name |
(2S,4R)-4-[[4-(hydroxycarbamoyl)phenyl]methylsulfonylamino]-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C27H30F3N7O6S2/c1-14-21(17-8-9-32-20(10-17)26(2,3)27(28,29)30)44-24(33-14)34-25(40)37-12-18(11-19(37)22(31)38)36-45(42,43)13-15-4-6-16(7-5-15)23(39)35-41/h4-10,18-19,36,41H,11-13H2,1-3H3,(H2,31,38)(H,35,39)(H,33,34,40)/t18-,19+/m1/s1 |
InChI Key |
PLBBMNVLYUEPKQ-MOPGFXCFSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)N2C[C@@H](C[C@H]2C(=O)N)NS(=O)(=O)CC3=CC=C(C=C3)C(=O)NO)C4=CC(=NC=C4)C(C)(C)C(F)(F)F |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)N2CC(CC2C(=O)N)NS(=O)(=O)CC3=CC=C(C=C3)C(=O)NO)C4=CC(=NC=C4)C(C)(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.